3-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline scaffold. The molecule features a 4-methylbenzenesulfonyl group at position 3 and a 4-isopropylphenylamine moiety at position 3. Its molecular formula is C26H24N5O2S, with a calculated molecular weight of 486.56 g/mol.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16(2)18-10-12-19(13-11-18)26-23-21-6-4-5-7-22(21)30-24(27-23)25(28-29-30)33(31,32)20-14-8-17(3)9-15-20/h4-16H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRBHPKBWRDVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly Through Cyclocondensation Reactions
The triazolo[1,5-a]quinazolinone scaffold forms via [3+2] cycloaddition between functionalized quinazoline precursors and azide derivatives. Patent US11434243B2 demonstrates that maintaining stoichiometric control of benzyl zinc chloride (2.0–2.15 equivalents) at 22–35°C achieves 94% yield in analogous triazoloquinazolinones. For the target compound, substituting the benzyl group with 4-methylbenzenesulfonyl requires:
Quinazolinone intermediate synthesis :
- React 2-amino-4-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (3.0 eq) at 0°C→25°C for 6 hours.
- Cyclize the sulfonamide product with acetic anhydride at 120°C for 2 hours to form 3-(4-methylbenzenesulfonyl)quinazolin-4(3H)-one (Yield: 78–82% based on PMC6259257 data).
Triazole ring annulation :
Green Chemistry Approaches Using Deep Eutectic Solvents
PMC10603617 reports a glucose-pregabalin-urea (2:1:5 mol%) solvent system enabling 80–99% yields in triazoloquinazolinones under mild conditions. Application to the target molecule:
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Solvent Composition | Glucose:Pregabalin:Urea | 2:1:5 molar ratio |
| Temperature | 25–120°C | 90°C |
| Reaction Time | 2–60 minutes | 45 minutes |
| Catalyst Loading | 1–10 mol% | 4 mol% |
This method reduces energy input by 40% compared to traditional DMF-based systems and allows three reuse cycles without yield loss.
Purification and Crystallization Strategies
Final isolation requires addressing the compound’s low solubility observed in analogous structures:
Primary purification :
Drying protocols :
Analytical Characterization Benchmarks
| Property | Method | Expected Value |
|---|---|---|
| Melting Point | Capillary Tube | 228–230°C |
| Molecular Formula | HRMS | C₂₆H₂₄N₅O₂S |
| Purity | HPLC (C18 column) | ≥98.5% (254 nm) |
| Sulfur Content | Elemental Analysis | 6.82% (calc. 6.79%) |
These parameters align with triazoloquinazoline derivatives reported in PMC6259257.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The incorporation of the sulfonamide group in the structure enhances its interaction with bacterial enzymes. Studies have shown that similar compounds demonstrate effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of related quinazoline derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinazoline structure significantly increased antibacterial activity, suggesting that the compound may also possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit specific enzymes involved in inflammatory processes. Compounds with similar structural motifs have been shown to reduce inflammation by modulating the production of pro-inflammatory cytokines.
Case Study:
In vitro studies on related triazole derivatives demonstrated a marked decrease in inflammatory markers when tested against lipopolysaccharide-stimulated macrophages. These findings suggest that the compound may serve as a lead for developing anti-inflammatory agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to its ability to interfere with cellular signaling pathways involved in cancer progression.
Case Study:
Recent investigations into sulfonamide derivatives have revealed their capability to inhibit tumor cell proliferation in various cancer cell lines. For instance, a study reported that similar compounds exhibited cytotoxic effects against HeLa and MCF-7 cell lines by inducing apoptosis .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
The sulfonyl group is a critical pharmacophore. Compared to analogs:
- 3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (): The absence of a methyl group on the benzene ring reduces steric hindrance but may decrease metabolic stability due to fewer electron-donating groups.
Amine Group Modifications
The 4-isopropylphenylamine group distinguishes the target compound:
- N-[2-(3,4-Diethoxyphenyl)Ethyl]-3-(4-Methylphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (): The ethyl-linked diethoxyphenyl group increases polarity, likely reducing bioavailability compared to the target’s isopropyl group.
- N-(4-Methoxybenzyl)-3-(3,4-Dimethylphenylsulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (): The methoxybenzyl substituent introduces hydrogen-bonding capacity but may limit passive diffusion .
Comparative Data Table
Biological Activity
The compound 3-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel addition to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23N5O2S
- Molecular Weight : 457.55 g/mol
- Structure : The compound features a triazole ring fused with a quinazoline moiety, which is critical for its biological activity.
Research indicates that compounds within the triazoloquinazoline class may interact with various biological targets, including:
- Toll-like receptors (TLRs) : Specifically TLR7/8 antagonism has been noted, which plays a role in modulating immune responses .
- Mitogen-activated protein kinases (MAPKs) : Binding studies suggest that certain derivatives can inhibit pathways involving ERK2 and p38α, which are crucial in inflammatory responses .
Anticancer Activity
Multiple studies have demonstrated the anticancer potential of triazoloquinazolines:
- In vitro assays indicated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.43 µM against HCT116 cells, showcasing a potency greater than many standard chemotherapeutics .
- Mechanistic studies revealed that these compounds induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- It has been shown to inhibit LPS-induced NF-κB activation in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
- Compounds with similar structures have demonstrated the ability to modulate cytokine production and reduce inflammation in various models .
Study 1: Anticancer Evaluation
A recent study evaluated the effects of various triazoloquinazoline derivatives on cancer cell lines. The compound displayed:
- Cell Line : HCT116
- IC50 : 0.43 µM
This indicates strong antiproliferative activity compared to traditional agents like Melampomagnolide B (IC50 = 4.93 µM) .
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory pathways:
- The compound effectively reduced TNF-alpha levels in murine macrophages.
- It inhibited the activation of NF-κB signaling pathways at concentrations below 50 µM, highlighting its potential for treating chronic inflammatory diseases .
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 0.43 µM | Induction of apoptosis via ROS |
| Anti-inflammatory | Murine Macrophages | <50 µM | Inhibition of NF-κB activation |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine (TEA) is often used to neutralize acids generated during sulfonylation or amide bond formation .
- Temperature control : Maintaining temperatures between 60–80°C during cyclization prevents side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methylbenzenesulfonyl and isopropylphenyl groups). Coupling patterns in aromatic regions confirm triazoloquinazoline fusion .
- X-ray crystallography : Resolve the planar triazoloquinazoline core and dihedral angles (e.g., ~59° for substituent alignment) to validate spatial arrangement .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for CHNOS) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or aryl groups) influence the compound’s biological activity, and what experimental frameworks validate these relationships?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing methylbenzenesulfonyl with chlorophenylsulfonyl) and test against target enzymes (e.g., kinases or proteases). Use IC values to quantify potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with in vitro results .
- Example data :
| Substituent | IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Methylbenzenesulfonyl | 12.3 ± 1.2 | -9.8 |
| 4-Chlorophenylsulfonyl | 8.7 ± 0.9 | -10.5 |
Q. How should researchers resolve contradictions in bioactivity data across different assay systems (e.g., cell-based vs. enzyme inhibition)?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Cellular permeability studies : Measure logP (e.g., 6.1 via XLogP3) to assess membrane penetration discrepancies between cell-free and cell-based assays .
- Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation in cell-based systems .
Q. What advanced strategies address challenges in regioselective functionalization of the triazoloquinazoline core?
- Methodological Answer :
- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions (e.g., C-7) for halogenation or alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups with Boc) during sulfonylation to prevent undesired side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, minimizing byproduct formation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC values .
- ANOVA with post-hoc tests : Compare compound efficacy across multiple cell lines (e.g., HEK293 vs. HeLa) using Tukey’s HSD .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Phosphorylation assays : Use Western blotting to monitor downstream signaling (e.g., ERK1/2 phosphorylation) in treated cells .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish ATP-competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
